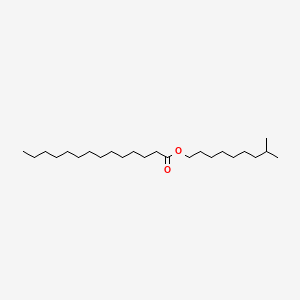
Isodecyl myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodecyl myristate is an ester derived from myristic acid and isodecyl alcohol. It is commonly used in the cosmetics and personal care industry due to its excellent emollient properties, which help to moisturize and condition the skin. This compound is known for its ability to provide a smooth and silky feel without leaving a greasy residue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isodecyl myristate is synthesized through the esterification of myristic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, myristic acid and isodecyl alcohol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .
Analyse Des Réactions Chimiques
Types of Reactions: Isodecyl myristate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristic acid and isodecyl alcohol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of a different ester .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)
Major Products:
Hydrolysis: Myristic acid, isodecyl alcohol
Transesterification: New ester, original alcohol
Applications De Recherche Scientifique
Isodecyl myristate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetics and Personal Care: Used as an emollient and skin-conditioning agent in various formulations such as lotions, creams, and sunscreens.
Pharmaceuticals: Acts as a penetration enhancer in topical drug formulations, improving the delivery of active ingredients through the skin.
Industrial Applications: Used as a lubricant and plasticizer in the manufacturing of plastics and other materials.
Mécanisme D'action
Isodecyl myristate is often compared with other esters such as isodecyl cocoate, isodecyl isononanoate, and isocetyl myristate. While all these compounds share similar emollient properties, this compound is unique in its ability to provide a silky, non-greasy feel to the skin. Additionally, it has a higher molecular weight and longer carbon chain compared to some of its counterparts, which contributes to its distinct characteristics .
Comparaison Avec Des Composés Similaires
- Isodecyl cocoate
- Isodecyl isononanoate
- Isocetyl myristate
- Isocetyl stearate
- Isodecyl citrate
Propriétés
Numéro CAS |
51473-24-6 |
|---|---|
Formule moléculaire |
C24H48O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
8-methylnonyl tetradecanoate |
InChI |
InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24(25)26-22-19-16-13-14-17-20-23(2)3/h23H,4-22H2,1-3H3 |
Clé InChI |
BAEBJZOXCRMTJX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


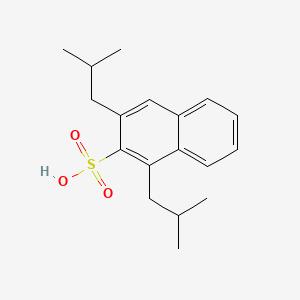
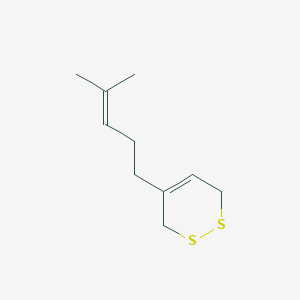
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)

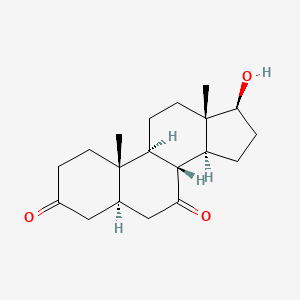
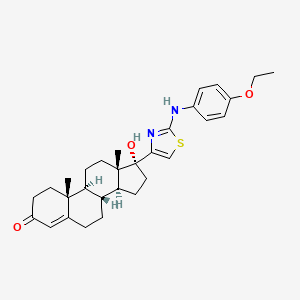
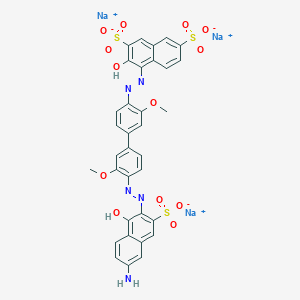
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
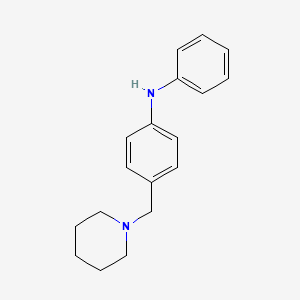
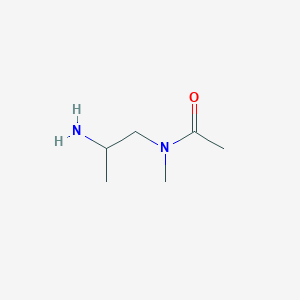
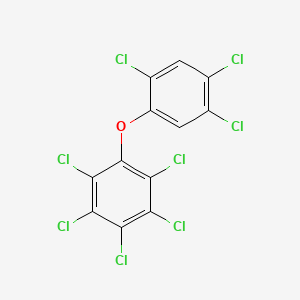

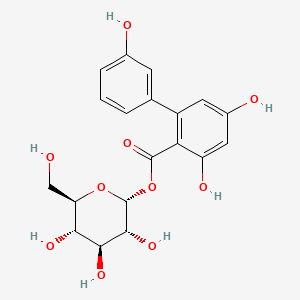
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
